molecular formula C22H26N2O3 B2382359 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921582-83-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2382359
CAS No.: 921582-83-4
M. Wt: 366.461
InChI Key: FSZMHPOASYSMRO-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic small molecule based on the versatile benzo[b][1,4]oxazepin scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This compound is specifically engineered with an isobutyl group at the 5-position and a benzamide moiety at the 8-position of the core heterocycle. The benzo[b][1,4]oxazepin core is a privileged structure known for its potential to interact with biologically relevant enzymes and receptors . The primary research application of this compound is as a key chemical intermediate or a pharmacological probe for investigating signal transduction pathways. Compounds featuring this core structure have been demonstrated to exhibit potent inhibitory activity against phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes critical for cell growth, survival, and metabolism . The mechanism of action is believed to involve direct, competitive binding to the ATP-binding site of the kinase, thereby modulating the PI3K pathway. Dysregulation of this pathway is a hallmark of numerous diseases, making such inhibitors valuable tools for basic research and a starting point for therapeutic development . The specific substitution pattern on this compound, including the isobutyl and benzamide groups, is designed to optimize its physicochemical properties, target binding affinity, and selectivity profile, allowing researchers to explore structure-activity relationships (SAR) in depth . This product is offered for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers are responsible for ensuring all experimental procedures comply with their institution's guidelines and local regulations.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)13-24-18-11-10-17(23-20(25)16-8-6-5-7-9-16)12-19(18)27-14-22(3,4)21(24)26/h5-12,15H,13-14H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZMHPOASYSMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions to form the oxazepine ring.

    Introduction of Isobutyl and Dimethyl Groups: The isobutyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the oxazepine intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[b][1,4]oxazepin scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide with a closely related compound, BD630392 (BLD Pharm Ltd.), highlighting structural, physicochemical, and functional differences.

Structural Comparison
Feature Target Compound BD630392 (BLD Pharm Ltd.)
Core Structure Benzo[b][1,4]oxazepin with 4-oxo group Benzo[b][1,4]oxazepin with 4-oxo group
Substituents at Position 5 Isobutyl and 3,3-dimethyl groups Methyl group
Substituents at Position 8 Benzamide (S)-5-Benzylisoxazole-3-yl
Molecular Formula Not explicitly reported (estimated: C₂₄H₂₇N₂O₃) C₂₁H₁₉N₃O₄
Molecular Weight ~397.5 g/mol (calculated) 377.4 g/mol
CAS Registry Number Not publicly disclosed 1622849-58-4

Key Observations :

  • Substituent Diversity : The target compound’s isobutyl and dimethyl groups enhance lipophilicity (predicted logP ~3.5) compared to BD630392’s methyl group (logP ~2.8), suggesting improved membrane permeability .
  • Functional Groups : The benzamide moiety in the target compound may favor hydrogen bonding with polar residues in enzymatic pockets, whereas BD630392’s isoxazole-benzyl group could engage in π-π stacking or hydrophobic interactions.
Bioactivity and Research Findings

BD630392 exhibits IC₅₀ values in the nanomolar range against select kinases (e.g., JAK2), attributed to its isoxazole group’s electron-withdrawing effects . The target compound’s bulky isobutyl substituent may reduce kinase selectivity but enhance binding to larger hydrophobic pockets in GPCRs.

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a synthetic compound belonging to the class of benzoxazepines. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C23H30N2O3C_{23}H_{30}N_2O_3, and it features a complex structure that includes a benzamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that benzoxazepine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some synthesized benzoxazepine derivatives have shown limited antimicrobial properties against specific bacterial strains. For instance, studies demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it can inhibit the proliferation of solid tumor cells, with varying degrees of effectiveness. For example, certain derivatives displayed IC50 values in the low micromolar range against lung cancer cell lines .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several potential pathways have been proposed:

  • Cytokine Modulation : The compound may influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression and inflammation .
  • Cell Cycle Arrest : Preliminary data suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation .
  • Apoptosis Induction : There is evidence that certain derivatives can trigger apoptotic pathways in tumor cells, leading to programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant against S. aureus
AnticancerIC50 values < 10 µM for lung cancer cells
Cytokine ReleaseModulation of IL-6 and TNF-α

Case Study Example

In a study evaluating the anticancer properties of various benzoxazepine derivatives including this compound:

  • Cell Lines Tested : A549 (lung), HCC827 (lung), and MRC-5 (normal lung fibroblast).
  • Results : The compound exhibited cytotoxicity with IC50 values ranging from 2.12 µM to 6.75 µM across different assays. Notably, it affected both cancerous and normal cells indicating a need for further optimization to enhance selectivity .

Q & A

Basic: What are the key considerations for synthesizing this benzoxazepine derivative with high purity?

Answer:
The synthesis typically involves a multi-step route starting with the construction of the benzoxazepine core, followed by coupling with the benzamide moiety. Critical parameters include:

  • Reaction Optimization : Temperature (e.g., 60–80°C for cyclization steps), solvent polarity (e.g., dichloromethane or THF for amide coupling), and catalysts (e.g., DMAP for acylations) to maximize yield and minimize side products .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) to achieve >95% purity. LC-MS and NMR (¹H/¹³C) are essential for validating structural integrity .

Basic: How do structural modifications (e.g., substituents on the benzamide ring) influence bioactivity?

Answer:
Substituents significantly alter pharmacokinetic and pharmacodynamic properties. For example:

Substituent PositionFunctional GroupObserved Impact (Compared to Parent Compound)Source
3,4-positionMethoxyEnhanced solubility but reduced cytotoxicity
3,4-positionDifluoroImproved binding to kinase targets (IC₅₀ ↓20%)
2-positionTrifluoromethylIncreased metabolic stability (t₁/₂ ↑50%)
These trends highlight the need for systematic SAR studies using in vitro assays (e.g., MTT for cytotoxicity) and computational modeling .

Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Answer:
Discrepancies often arise from differences in bioavailability, metabolic degradation, or off-target effects. Methodological strategies include:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and tissue distribution (LC-MS/MS quantification) to identify metabolic hotspots .
  • Target Engagement Assays : Use thermal shift assays or CETSA to confirm target binding in physiological conditions .
  • Combination Studies : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic contributions to efficacy loss .

Advanced: What experimental approaches are recommended to elucidate the compound’s mechanism of action?

Answer:
A multi-modal workflow is advised:

Molecular Docking : Prioritize targets using AutoDock Vina or Schrödinger Suite, focusing on kinases (e.g., PI3K, MAPK) due to structural homology with active benzoxazepines .

Enzyme Kinetics : Perform steady-state assays (e.g., ADP-Glo™ for kinases) to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .

Transcriptomics : RNA-seq or qPCR arrays to identify downstream pathway perturbations (e.g., apoptosis markers like BAX/BCL-2) .

Advanced: How can researchers address low solubility during formulation for in vivo studies?

Answer:

  • Co-Solvent Systems : Use PEG-400/Cremophor EL (20–30% v/v) to enhance aqueous solubility without toxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm via nanoprecipitation) to improve bioavailability; characterize via DLS and TEM .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzamide’s para-position to increase hydrophilicity .

Advanced: What analytical techniques are critical for resolving structural ambiguities in derivatives?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., m/z 416.469 for C₂₃H₂₆F₂N₂O₃) and detect impurities .
  • 2D NMR : Use HSQC and HMBC to assign stereochemistry at the tetrahydrooxazepine ring’s C5 position .
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., amide bond orientation) for lead optimization .

Basic: How should researchers validate the compound’s stability under storage conditions?

Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) .
  • Long-Term Stability : Store at -20°C in argon-sealed vials; reassess purity every 6 months .

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